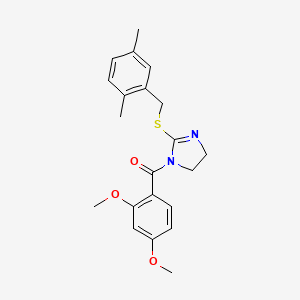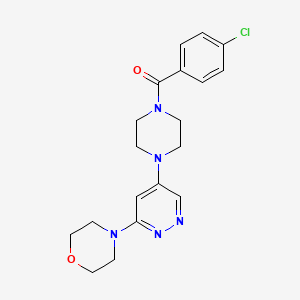
5-ethyl-2-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-2-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Potential in Preventing Vasospasm from Subarachnoid Hemorrhage
A key research area for related compounds involves the prevention of cerebral vasospasm, particularly following a subarachnoid hemorrhage (SAH). Studies have explored the oral administration of endothelin (ET) receptor antagonists, including bosentan and PD155080, to mitigate SAH-induced delayed cerebral vasospasm. These treatments have shown promising results in reducing the magnitude of arterial constriction, suggesting a potential application for similar sulfonamide compounds in preventing complications from SAH in humans (Zuccarello et al., 1996).
Cognitive Enhancement Properties
Another significant area of application is in cognitive enhancement. SB-399885, a compound with structural similarities, serves as a potent, selective 5-HT6 receptor antagonist with demonstrated cognitive enhancing properties in animal models. This includes reversing scopolamine-induced deficits in a novel object recognition paradigm and reversing age-dependent deficits in water maze spatial learning. Such findings underscore the potential of sulfonamide derivatives in treating disorders characterized by cognitive deficits, like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antiproliferative Activity in Cancer Research
Research has also been conducted on sulfonamide derivatives for their antiproliferative activity against various tumor cell lines. Novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, for instance, showed promising antiproliferative activity, suggesting potential utility in developing new anticancer agents. Such derivatives could be used for further exploration in cancer treatment research, especially in targeting breast cancer and neuroblastoma cell lines (Motavallizadeh et al., 2014).
Application in Chiral Separation Techniques
Additionally, the chiral separation of tamsulosin (analogous compounds) by capillary electrophoresis highlights another research application for sulfonamides. The use of acidic background electrolytes with sulfated-beta-cyclodextrin demonstrates the potential for sulfonamide derivatives in chiral separation processes, which are critical in pharmaceutical manufacturing and quality control (Maier et al., 2005).
Eigenschaften
IUPAC Name |
5-ethyl-2-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-15-10-11-18(26-2)19(13-15)27(24,25)21-16-7-6-8-17(14-16)22-12-5-4-9-20(22)23/h6-8,10-11,13-14,21H,3-5,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBOYGCADPINOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2S)-rel-2-methylcyclopropyl]methanol](/img/structure/B2736727.png)
![N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2736729.png)


![N-(3-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2736733.png)



![2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2736738.png)
![3-isobutyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2736740.png)
